Myrtillin is a complex mixture of anthocyanins, which are water-soluble pigments found in various fruits and vegetables, particularly berries. The most abundant anthocyanins in myrtillin are delphinidin, cyanidin, malvidin, petunidin, and pelargonidin. These anthocyanins are believed to be responsible for the potential health benefits associated with myrtillin [].
Myrtillin, scientifically known as delphinidin 3-O-glucoside, is a type of anthocyanin primarily found in various plants, especially berries such as blueberries, blackcurrants, and bilberries. This compound is responsible for the vibrant colors of these fruits, ranging from deep blue to purple. Myrtillin is characterized by its glucoside structure, where a glucose molecule is attached to the delphinidin backbone at the third carbon position. This structural feature contributes to its solubility in water and its role in plant pigmentation and health benefits .
Additionally, myrtillin can undergo hydrolysis and oxidation reactions, which may affect its biological activity and stability under different environmental conditions .
Myrtillin exhibits several biological activities that contribute to its potential health benefits:
These properties make myrtillin a compound of interest in nutraceutical research.
Myrtillin can be synthesized through various methods:
Myrtillin has several applications across different fields:
Studies have demonstrated that myrtillin interacts with various biological molecules:
These interactions highlight the multifaceted roles of myrtillin in biological systems.
Myrtillin shares structural similarities with other anthocyanins but possesses unique characteristics that differentiate it:
Compound Name | Structure | Key Features |
---|---|---|
Delphinidin | Aglycone of myrtillin | Base structure for myrtillin |
Cyanidin | 3-O-glucoside | Commonly found in red fruits |
Malvidin | 3-O-glucoside | Found in red wine grapes |
Petunidin | 3-O-glucoside | Present in petunias and berries |
Pelargonidin | 3-O-glucoside | Commonly found in strawberries |
Myrtillin is unique due to its specific glucosylation at the third carbon position of delphinidin, which affects its solubility and biological activity compared to other anthocyanins. Its distinct interactions with metal ions and immune pathways further underscore its potential applications in health-related fields .